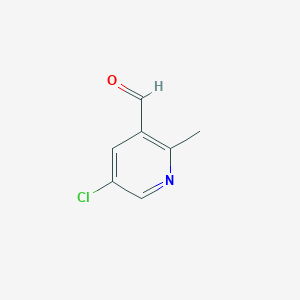

5-Chloro-2-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQRWWRWCBOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717039 | |

| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-56-3 | |

| Record name | 5-Chloro-2-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Methylnicotinaldehyde

Established Synthetic Routes to 5-Chloro-2-methylnicotinaldehyde

The synthesis of this compound, a valuable intermediate in the preparation of various heterocyclic compounds, can be achieved through specific chemical transformations.

Key Precursors and Starting Materials

A documented pathway to obtaining this aldehyde involves the Vilsmeier-Haack formylation of an enamide. This enamide is itself prepared from the Schiff base of propionaldehyde (B47417) and benzylamine. Another key precursor mentioned in synthetic routes is 2-chloro-5-methylpyridine, which can be used to generate the target aldehyde.

For related structures, such as 5-Chloro-2-pentanone, a common starting material is α-acetyl-γ-butyrolactone. environmentclearance.nic.in The synthesis of other chlorinated pyridine (B92270) derivatives, like 2-chloro-5-chloromethylthiazole, can start from compounds such as 5-methylenethiazolidine-2-thione. google.com

Reaction Conditions and Optimization Strategies

The Vilsmeier-Haack reaction is a key step in one of the synthetic routes. This reaction typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide, to introduce the aldehyde group onto the enamide precursor.

In the synthesis of related compounds, various reaction conditions are employed. For instance, the chlorination of pyridine derivatives can be carried out using agents like sulfuryl chloride in a halogenated hydrocarbon solvent such as dichloromethane. google.com The temperature for such reactions can range from -20°C to +180°C, with a preferred range of 0°C to 80°C. google.com For specific chlorination steps, temperatures between 10°C and 15°C have been utilized. google.com

The synthesis of 5-Chloro-2-pentanone from α-acetyl-γ-butyrolactone involves heating in the presence of concentrated hydrochloric acid. environmentclearance.nic.inorgsyn.org The reaction proceeds with the evolution of carbon dioxide. environmentclearance.nic.inorgsyn.org

Yields and Purity Considerations in Synthesis

The yields for the synthesis of 5-Chloro-2-pentanone from α-acetyl-γ-butyrolactone are reported to be in the range of 79-90% for the crude product. orgsyn.org Purification of the crude material by fractionation can yield a product with 89-91% purity. orgsyn.org

In the synthesis of imines from 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787), excellent yields have been reported. researchgate.net The purity of synthesized compounds is often ascertained by techniques such as melting point determination and thin-layer chromatography (TLC). researchgate.net

Derivatization Reactions of this compound

The aldehyde functional group in this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of heterocyclic structures.

Imines Formation via Condensation with Amines

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. youtube.comlibretexts.org This is followed by proton transfer steps to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.orglibretexts.org

A series of new imines have been prepared from 2-chloro-5-methylpyridine-3-carbaldehyde and various amines in excellent yields. researchgate.net The reaction is typically carried out by heating the aldehyde and the amine, sometimes in a solvent like dichloromethane. researchgate.net The reaction conditions can be mild, and in some cases, the reaction proceeds simply by heating the reactants together. researchgate.net

Table 1: Examples of Imines Synthesized from 2-Chloro-5-methylpyridine-3-carbaldehyde

| Amine Reactant | Reaction Temperature (°C) | Reaction Time (hr) | Product | Melting Point (°C) | Yield (%) |

| Aniline | 60-65 | 1 | N-(2-chloro-5-methylpyridin-3-ylmethylene)aniline | liquid | 98 |

| 4-Chloroaniline | 60-65 | 1 | N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-chloroaniline | 42 | 95 |

| 4-Methoxyaniline | 60-65 | 1 | N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-methoxyaniline | 72 | 98 |

| 4-Nitroaniline | 90 | 3 | N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-nitroaniline | 144 | 60 |

This data is based on the synthesis of imines from the related compound 2-chloro-5-methylpyridine-3-carbaldehyde. researchgate.net

Olefination Reactions

The aldehyde group of this compound is also susceptible to olefination reactions, such as the Wittig reaction, to form alkenes. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide.

The reaction of non-stabilized phosphonium ylides with aldehydes generally favors the formation of (Z)-alkenes. harvard.edu The stereochemical outcome can be influenced by the reaction conditions and the nature of the ylide. For instance, modified procedures can be used to favor the formation of (E)-alkenes. harvard.edu

Another olefination method involves the use of methoxymethylene ylides, which react with aldehydes to form vinyl ethers. These vinyl ethers can then be hydrolyzed to produce a new aldehyde with one additional carbon atom. harvard.edu

Wittig and Horner-Wadsworth-Emmons Olefination

The conversion of aldehydes and ketones to alkenes is a fundamental transformation in organic synthesis, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being cornerstone methodologies. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium ylide, often referred to as a Wittig reagent, to react with a carbonyl compound, yielding an alkene and a phosphine oxide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of this reaction is influenced by the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.orglibretexts.org The reaction generally proceeds through a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate without the involvement of a betaine, especially in lithium-free conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction serves as a popular alternative, employing a phosphonate (B1237965) carbanion which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This reaction almost exclusively produces the (E)-alkene. wikipedia.orgorganicchemistrydata.org A key advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, which is the rate-limiting step, followed by the formation and elimination of an oxaphosphetane intermediate. wikipedia.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic |

| Predominant Product Stereochemistry | (Z)-alkene (with non-stabilized ylides), (E)-alkene (with stabilized ylides) | (E)-alkene |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

E/Z Isomerization Studies of Olefin Derivatives

The stereoselectivity of olefination reactions, such as the Wittig reaction, is a critical aspect, with studies indicating that the process is often under kinetic control. wikipedia.org The geometry of the resulting alkene is not always a direct reflection of the initial stereochemistry of the reactants, a phenomenon described as "stereochemical drift". wikipedia.org Factors such as the presence of lithium salts and the structure of the reactants can significantly influence the E/Z ratio of the products. wikipedia.org For instance, anomalous Z-selectivity has been observed in Wittig reactions involving ortho-substituted benzaldehydes, a result attributed primarily to steric interactions rather than previously assumed phosphorus-heteroatom interactions. nih.gov

Thiosemicarbazone Formation

Thiosemicarbazones, a class of organic compounds, are synthesized through the condensation of an appropriate thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govjmaterenvironsci.com These compounds are recognized for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.gov The synthesis typically involves heating a mixture of the thiosemicarbazide derivative and the aldehyde in a suitable solvent, such as methanol, sometimes with a few drops of acid as a catalyst. nih.gov

The biological efficacy of thiosemicarbazones can be enhanced through complexation with metal ions, such as copper(II). nih.gov These metal complexes have demonstrated improved antitumor activity against various cancer cell lines. researchgate.netnih.gov

Baylis-Hillman Adduct Formation

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that joins an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting product is a highly functionalized molecule known as a Baylis-Hillman adduct. nrochemistry.com

The reaction mechanism initiates with the Michael addition of the catalyst to the activated alkene, generating a stabilized enolate. This enolate then adds to the aldehyde, forming a zwitterionic intermediate. Subsequent elimination of the catalyst yields the final product. nrochemistry.com A significant drawback of the Baylis-Hillman reaction is its often slow reaction rate. wikipedia.org

Reductive Amination and Related Transformations

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction involves the conversion of an aldehyde or ketone to an amine via an intermediate imine. wikipedia.org The process can be carried out directly in one pot by combining the carbonyl compound, an amine, and a reducing agent. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced to the final amine product. wikipedia.org This method is widely used in both laboratory and industrial settings, including in the synthesis of pharmaceuticals. libretexts.org

Chloro-Methylpyridine Bioactive Derivative Synthesis

The 2-chloro-5-(chloromethyl)pyridine (B46043) scaffold is a valuable starting material for the synthesis of various bioactive derivatives. researchgate.net For instance, it can be converted to the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine, which can then be reacted with a range of aromatic aldehydes to form hydrazone compounds. researchgate.net These derivatives often exhibit interesting biological activities. Chalcone derivatives containing a 5-chloro thiophene (B33073) moiety have also been synthesized and evaluated for their antibacterial and antifungal properties. asianpubs.orgresearchgate.net Furthermore, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their antioxidant activity. mdpi.com

Catalytic Approaches in this compound Transformations

Catalysis plays a crucial role in enhancing the efficiency and selectivity of transformations involving this compound and its derivatives. In reductive amination processes, various metal catalysts, including those based on platinum, palladium, nickel, cobalt, and iron, have been employed. researchgate.net The search for cheaper and more readily available catalysts has led to the investigation of systems like cobalt-containing composites, which have shown high yields in the amination of aromatic aldehydes. researchgate.net

Mechanistic Studies of Reactions Involving this compound

The formation of this compound, particularly through formylation reactions, is governed by well-established mechanistic principles of electrophilic aromatic substitution. A deeper dive into these mechanisms provides valuable insights into the reactivity of the substituted pyridine core.

The Vilsmeier-Haack reaction stands as a cornerstone for the introduction of a formyl group onto an aromatic ring, including pyridine derivatives. organic-chemistry.orgwikipedia.orgchemistrysteps.com The reaction is initiated by the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt, from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.com

The generally accepted mechanism for the Vilsmeier-Haack reaction proceeds as follows:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride. This is followed by the elimination of a phosphate (B84403) species and a chloride ion, resulting in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: The electron-rich pyridine ring of the substrate, in this case, a derivative like 3-chloro-6-methylpyridine, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key formylation event, leading to the formation of a sigma complex intermediate. The electron-donating methyl group and the electron-withdrawing chloro group on the pyridine ring influence the position of this electrophilic attack.

Aromatization and Hydrolysis: The sigma complex then undergoes deprotonation to restore the aromaticity of the pyridine ring, yielding an iminium salt intermediate. Subsequent hydrolysis of this iminium salt furnishes the final aldehyde product, this compound. organic-chemistry.orgwikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyridines is a critical aspect. The directing effects of the existing substituents on the pyridine ring play a pivotal role in determining the position of the incoming formyl group. For a substrate like 3-chloro-6-methylpyridine, the interplay between the activating methyl group and the deactivating but ortho-, para-directing chloro group, along with the inherent electronic properties of the pyridine nitrogen, will dictate the preferential site of formylation.

Spectroscopic and Structural Elucidation of 5 Chloro 2 Methylnicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 5-Chloro-2-methylnicotinaldehyde is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine (B92270) ring, and the aldehyde group.

The aldehyde proton is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The methyl protons at the C2 position would also give rise to a singlet, expected to be in the range of δ 2.5-2.8 ppm.

The two aromatic protons on the pyridine ring will appear as distinct signals due to their different chemical environments. The proton at the C4 position is anticipated to be a doublet, while the proton at the C6 position will also be a doublet. The coupling constant between these two protons (J-coupling) is expected to be in the range of 2-3 Hz, which is characteristic of a meta-coupling in a pyridine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~2.5 |

| H-6 | 8.5 - 8.7 | d | ~2.5 |

| -CHO | 9.9 - 10.1 | s | - |

| -CH₃ | 2.6 - 2.8 | s | - |

¹³C NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, appearing significantly downfield, typically in the range of δ 190-195 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C5) will be influenced by the halogen's electronegativity, and its chemical shift can be predicted based on empirical data for similar chlorinated pyridines. The methyl carbon will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 135 - 140 |

| C4 | 138 - 142 |

| C5 | 130 - 135 |

| C6 | 152 - 157 |

| -CHO | 190 - 195 |

| -CH₃ | 18 - 22 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. libretexts.org For this compound, a cross-peak would be expected between the signals of the H-4 and H-6 protons, confirming their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. creative-biostructure.com An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal. This provides unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the aldehyde proton would show correlations to C-3 and C-4. The methyl protons would show correlations to C-2 and C-3. These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula. The presence of a chlorine atom would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

Fragmentation Patterns and Isotopic Abundance

In the mass spectrum, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion and the loss of the formyl radical (•CHO) to form an [M-29]⁺ ion. libretexts.org

The presence of the chlorine atom significantly influences the fragmentation. miamioh.edu Loss of a chlorine radical (Cl•) is a common fragmentation pathway for chloro-aromatic compounds. The resulting fragment ions would also exhibit characteristic isotopic patterns if they still contain the chlorine atom. The fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments. The analysis of the isotopic abundance in the fragment ions can help to determine which fragments retain the chlorine atom.

X-ray Crystallography of this compound Derivatives

While detailed crystallographic data for this compound itself is not extensively available in the surveyed literature, analysis of closely related derivatives, such as hydrazones, provides critical understanding of the structural possibilities. Aldehydes are frequently converted into derivatives like Schiff bases or hydrazones to yield stable, crystalline solids suitable for X-ray diffraction analysis. The structure of (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, a related hydrazone derivative, serves as an illustrative example. researchgate.net

Crystal System and Space Group Determination

The determination of the crystal system and space group is a foundational step in X-ray crystallography, defining the symmetry and periodic arrangement of molecules in the crystal lattice. For the derivative (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, the crystal structure was resolved, revealing its specific crystallographic parameters. researchgate.net Another related Schiff base compound, 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol, was found to crystallize in the monoclinic system with a P21 space group. ijcm.ir These examples highlight that pyridine derivatives commonly crystallize in systems like monoclinic or orthorhombic, with the specific space group determined by the molecular symmetry and packing.

For the representative compound, (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, the crystal system was determined to be orthorhombic with the space group Fdd2. researchgate.net

Unit Cell Parameters and Molecular Geometry

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined with high precision from X-ray diffraction data. These parameters, along with the molecular geometry (bond lengths and angles), provide a complete picture of the molecule's structure in the solid state.

For the derivative (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, the unit cell parameters have been reported and are summarized in the table below. researchgate.net The molecular geometry of such derivatives reveals bond lengths and angles consistent with the sp2 hybridization of the atoms in the pyridine and benzene (B151609) rings. For instance, in related Schiff bases, the C=N imine bond distance is typically around 1.29 Å, while the N-C single bond to the aromatic ring is about 1.40 Å. ijcm.ir

Table 1: Crystal Data and Structure Refinement for (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂ClN₃ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 28.7760(11) |

| b (Å) | 41.7393(17) |

| c (Å) | 8.5929(3) |

| Volume (ų) | 10320.8(7) |

| Z | 32 |

Data sourced from a study on a related hydrazinyl)pyridine derivative. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In pyridine-containing molecules, the nitrogen atom can act as a hydrogen bond acceptor. researchgate.net

Conformational Analysis in the Solid State

Conformational analysis in the solid state reveals the three-dimensional arrangement of the molecule as it exists in the crystal. For pyridine carboxaldehydes and their derivatives, a key conformational feature is the orientation of the substituent group (e.g., the aldehyde or imine group) relative to the pyridine ring. This conformation is often influenced by steric hindrance and intramolecular interactions, such as hydrogen bonds. nih.govresearchgate.net

In many Schiff base derivatives, the molecule adopts a largely planar conformation, which is stabilized by intramolecular hydrogen bonding. nih.gov However, significant torsion angles can exist between the pyridine ring and other attached aromatic rings, leading to a non-planar structure. For example, in one Schiff base, the dihedral angle between two aromatic rings was found to be approximately 40°. ijcm.ir X-ray analysis provides precise values for these torsion angles, defining the molecule's preferred conformation within the crystal lattice. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are vital for elucidating the functional groups and electronic structure of molecules like this compound. While a complete experimental spectrum for the title compound is not detailed in the available literature, its expected spectral features can be inferred from its structure and data from analogous compounds like 5-chlorosalicylaldehyde (B124248) and other pyridine aldehydes. nih.govnist.gov

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The aldehyde C-H stretching vibrations typically appear as two weak bands between 2850 and 2700 cm⁻¹. The strong carbonyl (C=O) stretching band is expected in the region of 1715-1695 cm⁻¹. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) would be found in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the 800-600 cm⁻¹ range.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorptions due to π→π* and n→π* transitions. The pyridine ring and the carbonyl group are the primary chromophores. The π→π* transitions, which are typically high-intensity, occur at shorter wavelengths, while the lower-intensity n→π* transition of the carbonyl group appears at a longer wavelength. The presence of substituents like chlorine and methyl groups can cause shifts in the absorption maxima (λ_max).

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2850 - 2700 |

| Carbonyl | C=O Stretch | 1715 - 1695 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Methyl Group | C-H Bend | ~1450 and ~1375 |

Fluorescence and Phosphorescence Studies of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a class of compounds known for their rich photophysical properties, including fluorescence and phosphorescence. scienceopen.com These luminescence phenomena involve the absorption of light to reach an excited electronic state, followed by the emission of a photon as the molecule returns to a lower energy state.

Fluorescence is the emission of light from a singlet excited state and is a relatively fast process. Phosphorescence is emission from a triplet excited state and occurs on a much longer timescale. The presence of the nitrogen heteroatom, with its non-bonding lone pair of electrons, significantly influences the electronic structure and the energies of the n→π* and π→π* transitions, which are central to their luminescent behavior. scienceopen.com

The fluorescence and phosphorescence properties of these heterocycles are highly sensitive to their environment, including solvent polarity and the presence of hydrogen bonding. nih.gov For example, some nitrogen heterocycles show enhanced phosphorescence when adsorbed onto solid substrates like silica (B1680970) gel, which restricts molecular motion and promotes intersystem crossing to the triplet state. nih.gov The introduction of substituents onto the heterocyclic ring can tune the emission wavelength and quantum yield, making these compounds useful as fluorescent probes, sensors, and in organic light-emitting diodes (OLEDs). scienceopen.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine |

| 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol |

| 5-chlorosalicylaldehyde |

| Pyridine-2-carbaldehyde |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methylnicotinaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the lowest energy three-dimensional arrangement of atoms in 5-Chloro-2-methylnicotinaldehyde would be determined. researchgate.net This optimized structure represents the most stable conformation of the molecule in the gas phase. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where colors indicate electrostatic potential, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes at the optimized geometry, each mode can be assigned to specific bond stretches, bends, and torsions within the molecule. eurjchem.com This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. A key confirmation of a true energy minimum in the geometry optimization is the absence of imaginary frequencies in the calculated vibrational spectrum. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would model the physical movements of the atoms and molecules of this compound over time. nrel.gov This approach allows for the study of the compound's conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations can provide insights into how the molecule behaves in a condensed phase, which is often more relevant to its real-world applications than gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

For a series of derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to correlate variations in their chemical structures with changes in a specific biological activity. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each derivative, a mathematical model can be built to predict the activity of new, unsynthesized compounds. This approach is instrumental in rational drug design, helping to prioritize which derivatives to synthesize and test.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to elucidate the step-by-step mechanism of a chemical reaction involving this compound. By locating the transition state structures—the highest energy points along the reaction pathway—and calculating their energies, the activation energy for the reaction can be determined. This information is vital for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering valuable insights that complement and guide experimental work. For a compound like this compound, where dedicated experimental spectroscopic studies may be limited, theoretical investigations can predict key spectral features, aiding in its identification and characterization. The primary methods for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. bohrium.comresearchgate.net

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net Following this, calculations are performed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Prediction of Infrared (IR) Spectra

Theoretical vibrational analysis can generate a simulated IR spectrum, which is invaluable for identifying functional groups and understanding the molecule's vibrational modes. DFT calculations are commonly employed to compute the harmonic vibrational frequencies. niscpr.res.inyoutube.com For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching and bending modes, C-Cl stretching, and various vibrations of the pyridine (B92270) ring.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is a standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. niscpr.res.in For instance, studies on related molecules like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) have successfully used DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. niscpr.res.in

For this compound, the characteristic vibrational frequencies can be predicted. The aldehyde C=O stretching vibration is expected in the region of 1700-1740 cm⁻¹. In aromatic aldehydes, this band is often shifted to a lower wavenumber (1710-1685 cm⁻¹) due to conjugation. orgchemboulder.comlibretexts.org The aldehyde C-H stretch typically appears as one or two bands in the 2830-2695 cm⁻¹ region. orgchemboulder.comlibretexts.org Vibrations associated with the substituted pyridine ring would also be prominent.

To illustrate the type of data generated, the following table presents theoretical vibrational frequencies for a similar molecule, 2-nitrobenzaldehyde, calculated using the B3LYP/6-311++G(d,p) method. A similar table could be computationally generated for this compound.

Table 1: Illustrative Calculated Vibrational Frequencies for 2-nitrobenzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | 2893 |

| C=O stretch | 1750 |

| NO₂ symmetric stretch | 1375 |

| C-C ring stretch | 1610, 1585, 1470 |

| C-H in-plane bend | 1315, 1150 |

| NO₂ deformation | 836 |

Data is illustrative and based on findings for a related compound. niscpr.res.in

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

Computational methods are also extensively used to predict ¹H and ¹³C NMR chemical shifts. bohrium.comfrontiersin.org These predictions are highly valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for calculating NMR shielding tensors, from which chemical shifts are derived. liverpool.ac.uk

For this compound, ¹H NMR predictions would estimate the chemical shifts for the protons on the pyridine ring, the methyl group, and the aldehyde group. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm range. libretexts.org The aldehyde proton is characteristically found further downfield, often between 9-10 ppm. libretexts.org The methyl group protons would be expected at a more upfield position.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon of the carbonyl group in an aldehyde is particularly distinctive, appearing in the 190-215 ppm region. libretexts.orglibretexts.org The carbons of the aromatic pyridine ring would absorb in the 120-150 ppm range. libretexts.org

The accuracy of NMR predictions can be influenced by the choice of the DFT functional, the basis set, and the modeling of solvent effects. compchemhighlights.orggithub.io Recent advancements in machine learning, trained on large datasets of experimental NMR spectra, are also emerging as powerful tools for highly accurate chemical shift predictions. frontiersin.orgnih.gov

Below is an illustrative table of how predicted ¹H NMR chemical shifts for this compound might be presented, based on general knowledge of similar structures.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 9.5 - 10.5 |

| Aromatic-H (position 3) | 7.5 - 8.5 |

| Aromatic-H (position 4) | 7.0 - 8.0 |

| Methyl-H | 2.0 - 3.0 |

These are estimated ranges for illustrative purposes.

Biological and Pharmaceutical Applications of 5 Chloro 2 Methylnicotinaldehyde Derivatives

Anticancer and Cytotoxic Effects of Derivatives

Further research and publication in the field are required before a detailed summary of the biological and pharmaceutical applications of 5-Chloro-2-methylnicotinaldehyde derivatives can be compiled.

Modulation of Metabolic Pathways in Cancer Cells (e.g., MCF-7 Breast Cancer Cells)

The search for novel anticancer agents has led researchers to explore various heterocyclic compounds for their cytotoxic effects. While direct studies on this compound derivatives are emerging, the activity of structurally related compounds against human breast cancer cell lines, such as MCF-7, highlights the potential of this chemical class.

Research into chalcone-dihydropyrimidinone hybrids has demonstrated significant cytotoxic activity against MCF-7 cells. mdpi.com These hybrid molecules, which can be synthesized from precursors related to substituted benzaldehydes, have shown low IC₅₀ values, indicating high potency. mdpi.com For instance, certain hybrids displayed IC₅₀ values below 10 µM, and showed selectivity for breast cancer cells over normal human keratinocytes. mdpi.com Molecular docking studies suggest that these compounds may act as antagonists to the estrogen receptor-α (ER-α), a key driver in the proliferation of MCF-7 cells. mdpi.com

Similarly, other natural and synthetic compounds containing related structural motifs have been evaluated against MCF-7 cells. researchgate.netwu.ac.th Chalcones derived from a natural prenylated acetophenone, for example, have shown potent inhibitory effects, with some derivatives exhibiting IC₅₀ values as low as 3.30 µM against MCF-7 cells. researchgate.net The data underscores the importance of the chemical scaffold in achieving cytotoxicity and suggests that derivatives of this compound could be promising candidates for development as modulators of cancer cell metabolism.

Table 1: Cytotoxic Activity of Related Compounds against MCF-7 Breast Cancer Cells

| Compound Class | Specific Derivative(s) | IC₅₀ (µM) against MCF-7 | Reference |

| Chalcone-Dihydropyrimidinone Hybrids | 9d, 9g, 9h | <10 | mdpi.com |

| Prenylated Chalcones | 12, 13 | 4.19, 3.30 | researchgate.net |

| 2-Nitrocinnamaldehyde Derivative | 12 | 118.20 µg/mL | wu.ac.th |

| Doxorubicin (Positive Control) | N/A | ~6.9 µg/mL | nih.gov |

Inhibition of Specific Cellular Targets (e.g., TAK1 inhibitors)

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial enzyme in inflammatory signaling pathways, particularly the NF-κB pathway, and has been identified as a therapeutic target in cancer and inflammatory diseases. nih.govnih.gov Derivatives of this compound are integral to the development of potent and selective TAK1 inhibitors.

A series of covalent TAK1 inhibitors has been developed based on a 2,4-disubstituted pyrimidine (B1678525) scaffold. In this series, the 5-chloro substituent on the pyrimidine core was found to be critical for potent inhibition. nih.gov The chlorine atom interacts with the methionine gatekeeper residue of TAK1, an interaction that significantly enhances the binding affinity and inhibitory activity of the compound. nih.gov Removal of this 5-chlorine atom resulted in a dramatic loss of potency, demonstrating its essential role. nih.gov These inhibitors, such as the compound N-(2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide, form a covalent bond with Cys174 of TAK1, leading to irreversible inhibition. nih.govnih.gov This targeted inhibition of TAK1 has shown potential in sensitizing cancer cells to chemotherapy and inhibiting NF-κB activity. nih.gov

Table 2: Examples of TAK1 Inhibitors with a Chlorinated Pyrimidine Scaffold

| Compound | Scaffold Type | Key Feature for TAK1 Interaction | Reference |

| 2,4-disubstituted pyrimidines | Covalent inhibitor | 5-chlorine on the pyrimidine core interacts with the methionine gatekeeper residue. | nih.gov |

| 5Z-7-Oxozeaenol | Natural product derivative | Forms a covalent bond with Cys174 of TAK1. | nih.gov |

| LYTAK1 | Pyrrolopyrimidine | Orally available inhibitor of NF-κB activity. | nih.gov |

Anti-inflammatory and Analgesic Properties of Related Compounds

The structural motifs present in this compound are found in various compounds that exhibit significant anti-inflammatory and analgesic properties. nih.govnih.gov Research into 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related heterocyclic compounds, has identified potent anti-inflammatory and analgesic agents. nih.gov Extensive structure-activity relationship (QSAR) studies have shown that the potency of these compounds is correlated with the steric and hydrogen-bonding properties of their substituents. nih.gov

In other studies, newly synthesized butanals and their corresponding carboxylic acid derivatives have demonstrated potent dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain. nih.gov Compounds such as FM10 and FM12 showed encouraging results in in vivo analgesic and anti-inflammatory models, with IC₅₀ values for COX-2 inhibition as low as 0.18 µM. nih.gov These findings suggest that the pyridine (B92270) aldehyde scaffold of this compound could be a valuable starting point for designing novel anti-inflammatory and analgesic drugs.

Role in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. chemenu.com The presence of reactive handles like the aldehyde and chloro groups makes this compound a particularly useful building block in drug discovery. nih.gov

The utility of this compound as a scaffold is evident from its application in synthesizing diverse therapeutic agents. Its structure allows for facile modification at multiple positions, enabling the generation of large libraries of compounds for screening. The aldehyde group can be readily transformed into various other functional groups or used in condensation reactions to build larger, more complex molecules. The chloro and methyl groups also offer sites for modification or can be retained to modulate the electronic and steric properties of the final compound, influencing its pharmacokinetic and pharmacodynamic profile. The development of TAK1 inhibitors is a prime example of how this scaffold has been successfully employed to create highly specific and potent therapeutic candidates. nih.gov

Bioisosterism, the strategy of replacing one atom or group with another that has similar physical or chemical properties, is a fundamental tool in drug design to optimize potency, selectivity, and metabolic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The chlorine atom in this compound is a classic bioisostere for other groups. For example, it can be interchanged with a methyl group, a trifluoromethyl group, or other halogens to fine-tune the lipophilicity and electronic character of the molecule. cambridgemedchemconsulting.com Such replacements can alter the compound's ability to cross cell membranes, its metabolic stability, and its binding interactions with a target protein. drughunter.com Similarly, the pyridine nitrogen itself can be considered a bioisostere for a CH group in a benzene (B151609) ring, a substitution that often improves solubility and provides a handle for hydrogen bonding. nih.govnih.gov This strategic use of bioisosteric replacement allows medicinal chemists to systematically enhance the drug-like properties of lead compounds derived from the this compound scaffold.

Nicotinamidase Inhibition and NAD+ Metabolism Regulation

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular redox reactions and a substrate for enzymes that regulate signaling pathways involved in DNA repair, gene expression, and metabolism. nih.gov The dysregulation of NAD+ metabolism is a hallmark of various diseases, including cancer. nih.gov The nicotinamide (a form of vitamin B3) core of NAD+ is structurally related to the nicotin-aldehyde portion of this compound.

Elevated levels of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, are common in many cancers. nih.gov Therefore, inhibiting enzymes within the NAD+ metabolic network is a promising strategy for cancer therapy. While direct inhibition of nicotinamidase by this compound derivatives has not been extensively reported, the structural similarity of its pyridine core to nicotinamide suggests that it could serve as a template for designing inhibitors of enzymes involved in NAD+ metabolism. nih.gov By modifying the substituents on the pyridine ring, it may be possible to develop compounds that selectively target enzymes like NAMPT or nicotinamidase, thereby depleting NAD+ levels in cancer cells and inducing cell death. This approach offers a potential therapeutic avenue that leverages the fundamental metabolic requirements of tumor cells. nih.gov

Photochemical E/Z Isomerization in Biological Contexts

The reversible conversion of a molecule between two isomeric forms using light, known as photochemical E/Z isomerization, represents a powerful strategy for the development of photoswitchable biological tools. This process allows for precise spatiotemporal control over the activity of a bioactive molecule. While direct studies on the photochemical E/Z isomerization of this compound in biological systems are not extensively documented, the inherent photochemical reactivity of the pyridine aldehyde scaffold suggests a strong potential for its derivatives to function as photoswitches.

The core principle of E/Z isomerization involves the rotation around a double bond, typically a carbon-carbon (C=C) or carbon-nitrogen (C=N) bond, which is induced by the absorption of light of a specific wavelength. The resulting E (entgegen or opposite) and Z (zusammen or together) isomers often exhibit distinct physical and chemical properties, including differences in their three-dimensional structure, dipole moment, and importantly, their biological activity. This light-induced change in shape can be used to modulate the interaction of a molecule with its biological target, such as a receptor or an enzyme.

The photochemical behavior of related pyridine derivatives provides a solid foundation for postulating the photoswitchable nature of this compound derivatives. For instance, pyridine-2-aldehyde 4-nitrophenylhydrazone has been shown to undergo syn-anti photoisomerization upon direct and sensitized excitation. oup.com This demonstrates the capacity of the pyridine aldehyde framework to support light-induced isomeric transitions.

Furthermore, research into pyridine-3-carboxaldehydes has revealed their photochromic properties in the solid state. nih.gov Upon UV irradiation, these compounds exhibit a color change attributed to the formation of (E)-enols, which are stable for several hours. nih.gov This photoenolization is a form of tautomerization that can be controlled by light and is influenced by substituents on the pyridine ring. nih.gov The presence of a chlorine atom and a methyl group, as in this compound, would be expected to modulate the electronic properties and steric environment of the molecule, thereby influencing the efficiency and wavelengths of photoisomerization.

In a biological context, the application of photochemical E/Z isomerization is often linked to the concept of photopharmacology. A drug incorporating a photoswitchable moiety like a derivative of this compound could be designed to exist in an inactive isomeric form and then be activated at a specific site in the body by irradiation with light. This approach offers the potential to minimize off-target effects and enhance the precision of therapeutic interventions.

The potential for such applications is further supported by the broader field of photochromic materials based on heterocyclic compounds. For example, diarylethene derivatives, which include heterocyclic rings, are well-known for their reversible photochromism and are being explored for use in molecular switching. nih.gov Similarly, fulgides, another class of photochromic compounds, have been synthesized with various heterocyclic components to tune their photoresponsive properties. researchgate.net

While the direct biological application of photochemical E/Z isomerization of this compound derivatives remains a prospective area of research, the foundational principles of photochemistry and the documented behavior of analogous pyridine structures strongly suggest its feasibility. Future research in this area would likely involve the synthesis of various derivatives and the detailed investigation of their photochemical properties, including quantum yields of isomerization and the stability of the photoisomers, followed by the evaluation of their photoswitchable biological activity.

Advanced Research Topics and Emerging Applications

Applications in Materials Science (e.g., specialty polymers, resins)

The structure of 5-Chloro-2-methylnicotinaldehyde makes it a valuable monomer or building block in the field of materials science, particularly for the development of specialty polymers like Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, resulting in robust and highly ordered networks. mdpi.comtcichemicals.com

The aldehyde functional group is crucial for the synthesis of certain COFs, especially those with imine linkages. tcichemicals.com These are typically formed through the condensation reaction between an aldehyde-containing monomer, such as this compound, and an amine-containing linker. tcichemicals.comnih.gov The resulting imine-based COFs are noted for their high chemical stability compared to other types, such as those with boronate ester linkages. tcichemicals.com

The presence of the chloro and methyl substituents on the pyridine (B92270) ring of this compound can impart specific properties to the resulting polymer. These functional groups can modify the electronic properties, porosity, and surface characteristics of the COF. This allows for the design of materials with tailored functionalities for specific applications, including gas storage, separation, catalysis, and chemical sensing. mdpi.comnih.govresearchgate.net For instance, COFs can be designed for carbon dioxide capture or as highly selective chemical sensors for ions or small molecules. tcichemicals.comnih.gov

Table 1: Potential Role of this compound in COF Synthesis

| Component | Function in COF Synthesis | Resulting Property |

|---|---|---|

| Aldehyde Group | Reacts with amine linkers to form stable imine bonds. tcichemicals.comnih.gov | Forms the robust, porous framework of the COF. mdpi.com |

| Pyridine Ring | Provides a rigid, geometrically defined structural unit. | Contributes to the crystallinity and ordered structure of the material. mdpi.com |

Fluorescent Labeling in Bioanalytical Applications and Imaging

Pyridine derivatives are a well-established class of organic fluorophores investigated for their utility as biomarkers, chemical sensors, and imaging agents. nih.govrsc.org The fluorescence properties of these molecules are highly dependent on the nature and position of substituents on the pyridine ring. nih.govnih.gov

While direct studies on the fluorescence of this compound are not extensively documented, the characteristics of similar substituted pyridines suggest its potential in this area. For example, studies on imidazo[1,2-a]pyridines have shown that substituents like chloro and methyl groups can modulate fluorescence intensity. nih.gov Generally, the introduction of substituents can enhance fluorescence compared to the parent heterocycle. nih.gov Pyridine-based fluorescent probes are valued for their high photostability and are used in the labeling of biomolecules such as proteins and DNA. sciforum.net

The development of fluorescent probes for bio-imaging is an active area of research. Pyridine-based sensors have been successfully designed for detecting specific ions like Al³⁺ in living cells. rsc.org Thiophene-based pyridine derivatives have also been synthesized for two-photon fluorescence microscopy, demonstrating their potential in biological studies. rsc.org Given these precedents, this compound serves as a potential scaffold for developing new fluorescent probes for bioanalytical applications and cellular imaging, where its specific substitution pattern could be leveraged to achieve desired photophysical properties.

Continuous Flow Reaction Module Synthesis of Derivatives

Modern organic synthesis is increasingly adopting continuous flow technology to improve efficiency, safety, and scalability compared to traditional batch processing. This methodology is particularly advantageous for handling reactive intermediates and optimizing reaction conditions.

Research into the synthesis of bioactive compounds has demonstrated the successful use of continuous flow reactors for derivatives of closely related structures, such as 2-chloro-5-(chloromethyl)pyridine (B46043). acs.org In these systems, the starting material is passed through a heated and pressurized module to react with other reagents, like hydrazine (B178648) hydrate, to form key intermediates. acs.org These intermediates can then be further reacted with various aromatic aldehydes to rapidly generate a library of new compounds, such as hydrazones, under controlled conditions. acs.org

The advantages of this approach include enhanced reaction control, improved safety profiles, and greater efficiency. acs.org Given the structural similarity, the synthesis of derivatives from this compound is highly amenable to this technology. A continuous flow setup would allow for the efficient and scalable production of Schiff bases, hydrazones, and other derivatives by reacting the aldehyde group with a wide range of amines, hydrazines, and other nucleophiles. This rapid derivatization capability is valuable for generating compound libraries for drug discovery and other research purposes.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Efficiency | Often slower with significant workup time. | Higher throughput and improved reaction efficiency. acs.org |

| Safety | Handling of potentially hazardous reagents in large volumes. | Smaller reaction volumes at any given time, enhancing safety. acs.org |

| Scalability | Can be challenging to scale up consistently. | More easily scalable for industrial production. |

| Control | Less precise control over temperature and mixing. | Optimal control over reaction parameters. acs.org |

Late-Stage Functionalization and Difluoromethylation

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. This allows for the rapid diversification of complex molecules, such as drug candidates, to explore their structure-activity relationships without needing to restart the synthesis from scratch.

The pyridine core of this compound is a common scaffold in pharmaceuticals, and methods for its late-stage modification are of high interest. One such important transformation is difluoromethylation. The difluoromethyl group (–CF₂H) is increasingly used in drug design as a bioisostere for a hydroxyl or thiol group, as it can improve metabolic stability, membrane permeability, and binding affinity.

Recent advances in photoredox catalysis have enabled the direct C–H difluoromethylation of a wide range of heterocycles, including pyridines, under mild conditions. tandfonline.com This approach avoids the need for pre-functionalized starting materials and can be applied to complex, biologically active molecules. tandfonline.com Given these methodologies, this compound and its derivatives are prime candidates for late-stage difluoromethylation to generate novel analogs for biological screening. Indeed, related compounds such as 2-Chloro-5-(difluoromethyl)-6-methylnicotinaldehyde have been synthesized, demonstrating the chemical feasibility of this modification on this specific molecular framework. nih.gov

Environmental Fate and Degradation Studies

The environmental fate of pyridine and its derivatives is a significant consideration due to their widespread use in industry and agriculture. tandfonline.comresearchgate.net The degradation of these compounds in the environment can occur through both biotic (microbial) and abiotic (photolysis, hydrolysis) processes. tandfonline.com

While specific degradation studies on this compound are limited, research on analogous compounds provides valuable insights. The biodegradation of chloropyridines is known to be challenging, but certain microorganisms have been shown to metabolize them. tandfonline.comresearchgate.net For example, bacteria are capable of degrading some pyridine derivatives, often via pathways involving hydroxylated intermediates. tandfonline.com The initial step in the breakdown of many pyridines can involve monooxygenase enzymes that cleave the pyridine ring. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-methylnicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine-based aldehydes like this compound often involves regioselective functionalization. A plausible route is the Vilsmeier-Haack reaction, where a methyl-substituted pyridine derivative undergoes formylation at the activated position. For example, 2-methylpyridine derivatives can be chlorinated at the 5-position using POCl₃, followed by formylation with DMF/POCl₃ . Optimization includes controlling temperature (0–5°C for chlorination, 80–100°C for formylation) and stoichiometric ratios (excess POCl₃ to drive completion). Purity is typically verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic aldehyde proton at δ 9.8–10.2 ppm).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10 ppm. Adjacent methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) help confirm substitution patterns .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 170.0 (calculated for C₇H₆ClNO) with fragments corresponding to loss of Cl (Δ m/z 35) and CHO (Δ m/z 29) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Aldehydes are prone to oxidation and moisture-induced degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests via TLC or HPLC every 3–6 months are recommended. Contamination with acids or bases accelerates decomposition; thus, neutral pH conditions are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies in regioselectivity often arise from competing electronic and steric effects. For example, nitration of this compound may yield 3-nitro or 4-nitro isomers depending on reaction conditions. To address this:

- Use computational modeling (DFT calculations) to predict activation energies for different pathways .

- Validate experimentally via controlled reactions (e.g., varying HNO₃ concentration or temperature) and characterize products using 2D NMR (COSY/NOESY) .

- Cross-reference with crystallographic data (if available) to confirm substitution patterns .

Q. What strategies are effective for analyzing and mitigating side reactions in cross-coupling reactions involving this compound?

- Methodological Answer : Side reactions (e.g., aldol condensation or over-reduction) can occur during Suzuki-Miyaura couplings. Mitigation strategies include:

- Protecting the aldehyde : Use acetal protection (e.g., ethylene glycol) before coupling, followed by deprotection with aqueous HCl .

- Optimizing catalysts : Pd(PPh₃)₄ with bulky ligands (XPhos) improves selectivity for aryl halide coupling over aldehyde interference .

- In-situ monitoring : Use LC-MS to track reaction progress and identify byproducts early .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient positions susceptible to nucleophilic attack. For instance:

- Calculate Fukui indices to pinpoint reactive sites (C-4 vs. C-6 positions) .

- Simulate transition states for Cl⁻ displacement by amines or alkoxides to predict kinetic vs. thermodynamic control .

- Validate with experimental Hammett plots using substituted derivatives to correlate σ values with reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions may stem from impurities or polymorphic forms. Steps for resolution:

Reproduce synthesis : Follow literature protocols exactly, noting solvent purity and crystallization methods (e.g., slow evaporation vs. crash cooling) .

Cross-validate : Compare NMR data with databases like NIST Chemistry WebBook .

Thermal analysis : Use DSC to detect polymorphs or solvates, which can alter melting points .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.